

An In-depth Technical Guide to 2,2-bis(4-chlorophenyl)acetonitrile

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Compound of Interest

Compound Name: 2,2-bis(4-chlorophenyl)acetonitrile

Cat. No.: B1209525

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IUPAC Name: **2,2-bis(4-chlorophenyl)acetonitrile**

This technical guide provides a comprehensive overview of **2,2-bis(4-chlorophenyl)acetonitrile**, a significant intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and spectral data.

Chemical and Physical Properties

2,2-bis(4-chlorophenyl)acetonitrile, also known as p,p'-DDCN, is a derivative of acetonitrile featuring two 4-chlorophenyl substituents on the alpha-carbon.[2] Its chemical structure and properties are summarized below.

| Property | Value | Reference |
|---------------------------------------|--|--------------|
| CAS Number | 20968-04-1 | [3][4][5][6] |
| Molecular Formula | C ₁₄ H ₉ Cl ₂ N | [2][3][6] |
| Molecular Weight | 262.13 g/mol | [2][3] |
| Density | 1.288 g/cm ³ | [7] |
| Boiling Point | 379.7 °C at 760 mmHg | [7] |
| Flash Point | 155.9 °C | [7] |
| Refractive Index | 1.603 | [7] |
| Topological Polar Surface Area (TPSA) | 23.79 Å ² | [7] |
| logP | 4.64888 | [7] |

Note: Some of the listed physicochemical properties are computed values.

For comparison, the related monosubstituted compound, (4-chlorophenyl)acetonitrile (CAS No: 140-53-4), is a solid with a melting point of 25-28 °C and a boiling point of 265-267 °C.[8][9] It is soluble in acetone and ethanol.

Synthesis

A plausible synthetic route for **2,2-bis(4-chlorophenyl)acetonitrile** can be adapted from established methods for the preparation of related diphenylacetonitrile derivatives.[10] One such method involves the condensation of a phenylacetonitrile derivative with a substituted phenyl ester in the presence of a strong base.

Experimental Protocol: Synthesis of a Diphenylacetonitrile Derivative

The following protocol for the synthesis of α -(4-chlorophenyl)- γ -phenylacetoacetonitrile provides a foundational methodology that could be adapted for the synthesis of **2,2-bis(4-chlorophenyl)acetonitrile**.[10]

Materials:

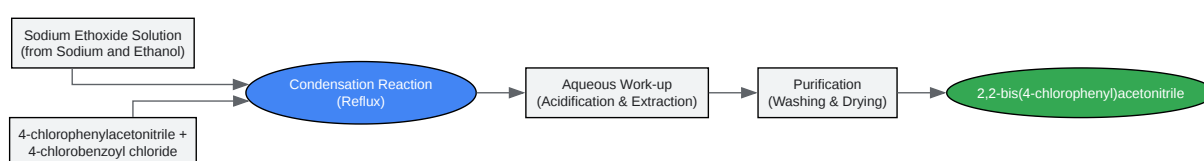
- Sodium
- Absolute Ethanol
- 4-chlorophenylacetonitrile
- Ethyl phenylacetate (or a suitable 4-chlorophenylacetate for the target molecule)
- Diethyl ether
- 10% Hydrochloric acid
- 10% Sodium bicarbonate solution
- Anhydrous sodium sulfate
- Methanol (for recrystallization)
- Darco G-60 (activated carbon)

Procedure:

- Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, a solution of sodium in absolute ethanol is prepared.[\[10\]](#)
- Condensation Reaction: While refluxing the sodium ethoxide solution with stirring, a mixture of 4-chlorophenylacetonitrile and an equimolar amount of a suitable 4-chlorophenylacetate ester is added dropwise over a period of one hour. The resulting solution is then refluxed for an additional three hours.[\[10\]](#)
- Work-up: After cooling, the reaction mixture is poured into cold water. The aqueous alkaline mixture is extracted with diethyl ether to remove any unreacted starting materials. The aqueous layer is then acidified with cold 10% hydrochloric acid and extracted with diethyl ether.[\[10\]](#)

- Purification: The combined ether extracts are washed sequentially with water and 10% sodium bicarbonate solution. The organic phase is dried over anhydrous sodium sulfate, filtered, and the ether is removed by distillation.[10]
- Recrystallization: The crude product can be further purified by recrystallization from methanol or aqueous methanol to yield the purified diphenylacetonitrile derivative.[10]

Synthesis Workflow



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Caption: A generalized workflow for the synthesis of **2,2-bis(4-chlorophenyl)acetonitrile**.

Spectral Data

While specific experimental spectra for **2,2-bis(4-chlorophenyl)acetonitrile** are not readily available in the public domain, some suppliers indicate the availability of NMR, HPLC, LC-MS, and UPLC data.[3][4] PubChem also references the existence of FTIR and 1D-NMR spectra.[2]

For comparative purposes, the infrared spectrum of (4-chlorophenyl)acetonitrile shows characteristic nitrile stretching vibrations.[11]

Biological Activity and Toxicity

Detailed toxicological data for **2,2-bis(4-chlorophenyl)acetonitrile** is not widely available. However, it is known to be a metabolite of the pesticide DDT and has been studied in the context of its potential dioxin-like activities and endocrine effects.[12]

The related compound, (4-chlorophenyl)acetonitrile, is classified as toxic.[8] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[13] The acute

oral LD50 in rats is 50 mg/kg, and the intraperitoneal LD50 in mice is 27 mg/kg.[8]

Applications

2,2-bis(4-chlorophenyl)acetonitrile serves as a key intermediate in the synthesis of a variety of organic molecules.[1] Its applications are primarily in the development of new pharmaceuticals and agrochemicals, where the diphenylacetonitrile scaffold is a common structural motif.[1]

Disclaimer: This document is intended for informational purposes for a technical audience. The synthesis and handling of the described chemical should only be performed by qualified professionals in a properly equipped laboratory setting, with all necessary safety precautions in place.

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